molecular formula C22H30N2O B1221127 N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide

N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide

Cat. No. B1221127
M. Wt: 338.5 g/mol
InChI Key: OUPLFPPBLRTXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide is a diarylmethane.

Scientific Research Applications

Herbicide Research

Research on N,N-dimethyl-2,2-diphenylacetamide, a related compound, has shown that it can inhibit adventitious roots in crops like sorghum and corn without decreasing foliage growth. This suggests potential use in controlling weed growth while preserving crop health (Nishimoto & Warren, 1971).

Anticholinergic Activity

N-(4-amino-2-butynyl)acetamides, including compounds related to N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide, have been studied for their ability to inhibit detrusor contraction, indicating potential applications in treating conditions like overactive bladder (Take et al., 1992).

Resistance to Herbicides

Mutants of wheat and tomato with increased resistance to herbicides, including diphenamid, have been developed. This research suggests that induced mutations can be used to breed crops with greater herbicide resistance, potentially enhancing agricultural productivity (Pinthus et al., 1972).

Neuroprotective Antioxidants

A "mix-and-match" drug design approach has led to the development of antioxidants like 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol, which could have neuroprotective applications. This demonstrates the potential of designing multifunctional bioactive molecules for treating neurodegenerative conditions (Kenche et al., 2013).

Environmental Behavior of Fuel Oxygenates

Studies on methyl tert-butyl ether (MTBE) and related compounds have provided insights into their environmental behavior, such as solubility and air-water partitioning. This research is crucial for assessing the fate and transport of these pollutants and can inform environmental remediation strategies (Gonzalez-Olmos & Iglesias, 2008); (Arp & Schmidt, 2004).

Metabolism in Plants

Research on diphenamid metabolism in plants has revealed that common soil fungi can metabolize it into more toxic metabolites, highlighting the importance of understanding herbicide metabolism for effective agricultural management (Kesner & Ries, 1967).

properties

Product Name

N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide

InChI

InChI=1S/C22H30N2O/c1-22(2,3)24(5)17-16-23(4)21(25)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,16-17H2,1-5H3

InChI Key

OUPLFPPBLRTXTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)CCN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

solubility

48 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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